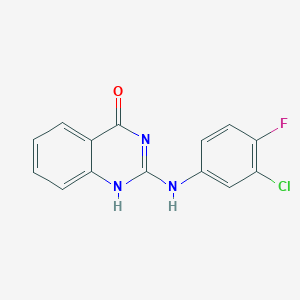
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound has also been found to induce cell cycle arrest, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it a promising candidate for drug development. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions that can be explored with regards to the use of 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one in scientific research. One possible direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its effects on other signaling pathways that are involved in cancer cell growth and proliferation. Additionally, the development of more efficient synthesis methods for the compound could also be explored to facilitate its use in drug development.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one involves the reaction of 3-chloro-4-fluoroaniline with 2-cyanophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to cyclization with the help of a base to yield the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent inhibitory activity against various cancer cell lines, including lung, breast, and prostate cancer. The compound has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Propriétés
Nom du produit |
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one |
|---|---|
Formule moléculaire |
C14H9ClFN3O |
Poids moléculaire |
289.69 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9ClFN3O/c15-10-7-8(5-6-11(10)16)17-14-18-12-4-2-1-3-9(12)13(20)19-14/h1-7H,(H2,17,18,19,20) |
Clé InChI |
VESJSJXPQPEIOS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)
![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)
![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)


![N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254029.png)

![3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide](/img/structure/B254035.png)

![7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254042.png)
![6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B254043.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B254047.png)